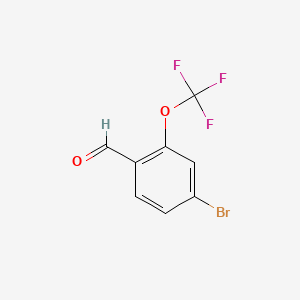

![molecular formula C8H6INOS B1342613 2-碘-5-甲氧基苯并[d]噻唑 CAS No. 1175278-06-4](/img/structure/B1342613.png)

2-碘-5-甲氧基苯并[d]噻唑

描述

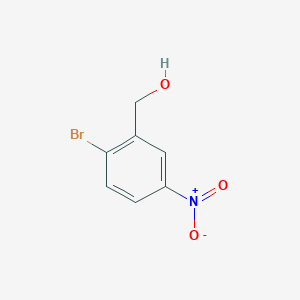

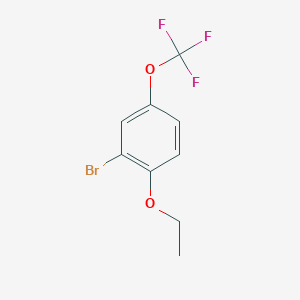

2-Iodo-5-methoxybenzo[d]thiazole is a compound that falls within the chemical class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen, while the methoxy group is an ether functional group with one methyl group attached to an oxygen atom. The presence of the iodo substituent at the second position of the benzo[d]thiazole ring structure suggests potential reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the oxidative desulfurization of thioamides using o-iodoxybenzoic acid (IBX) has been shown to trigger domino reactions leading to the synthesis of different azoles, including benzo[d]thiazoles . Additionally, a tandem benzo[d]thiazole directed C-H iodination and trifluoromethylthiolation has been developed, which could potentially be adapted for the synthesis of 2-iodo-5-methoxybenzo[d]thiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of a related compound, 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole, revealed intermolecular interactions that contribute to the formation of a supramolecular network . These techniques are essential for confirming the molecular structure of synthesized compounds, including 2-iodo-5-methoxybenzo[d]thiazole.

Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions due to the presence of reactive sites on the molecule. The iodo group, in particular, can participate in coupling reactions, and the methoxy group can be involved in demethylation or substitution reactions. The synthesis of Schiff base ligands from imino-4-methoxyphenol thiazole derivatives demonstrates the reactivity of the methoxy group in forming new bonds . Furthermore, the oxidation of 2-methoxyphenols with (diacetoxy)iodobenzene (DAIB) indicates the potential for oxidative transformations of methoxybenzothiazoles10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-5-methoxybenzo[d]thiazole would be influenced by the presence of the iodo and methoxy groups. These substituents can affect the compound's polarity, solubility, and reactivity. For instance, the methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's reactivity towards electrophilic substitution reactions. The iodo group, being a heavy halogen, can also influence the compound's density and boiling point. The physical properties such as melting point, boiling point, and solubility in various solvents would be determined experimentally for this specific compound.

科学研究应用

1. 手性选择性5-脂氧合酶抑制

(甲氧基烷基)噻唑,一种包括5-甲氧基苯甲酰基-芳基-噻唑衍生物在内的新型系列,作为有效、选择性和口服活性的5-脂氧合酶抑制剂。这类化合物包括2-碘-5-甲氧基苯并[d]噻唑衍生物,在与酶的手性选择性相互作用方面显著,增强了它们在治疗应用中的潜力,特别是在炎症和哮喘管理方面(Bird et al., 1991)。

2. 抗癌特性

关于噻唑衍生物的合成和生物评价的研究,包括2-碘-5-甲氧基苯并[d]噻唑,证明了它们对各种癌细胞系的有效性。这些化合物显示出作为抗癌剂的潜力,特别是由于它们能够抑制微管聚合,这是癌症进展中的关键机制(Lu et al., 2009)。

3. 癌细胞系中P53的激活

与2-碘-5-甲氧基苯并[d]噻唑密切相关的6-氟-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的异噁唑衍生物已被发现具有抗癌活性。它们诱导G2/M细胞周期阻滞并激活p53,导致癌细胞凋亡。这种机制表明了癌症治疗的一个有前途的途径(Kumbhare et al., 2014)。

4. 有机合成中的催化芳基化

在有机合成领域,2-碘-5-甲氧基苯并[d]噻唑衍生物用于钯催化的芳基化过程。这种方法在合成复杂有机分子中起着至关重要的作用,这对制药和材料科学领域具有重要意义(Pivsa-Art et al., 1998)。

5. 阿尔茨海默病的潜在成像剂

基于双噻吩结构的苯并噻唑衍生物,包括类似于2-碘-5-甲氧基苯并[d]噻唑的化合物,已被探索作为阿尔茨海默病β-淀粉样斑块的潜在放射示踪剂。它们具有高结合亲和力和穿透血脑屏障的能力,使它们成为体内成像AD病理学的有前景的候选物(Cui et al., 2010)。

未来方向

属性

IUPAC Name |

2-iodo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYKQDKTTDLAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596952 | |

| Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methoxybenzo[d]thiazole | |

CAS RN |

1175278-06-4 | |

| Record name | 2-Iodo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)